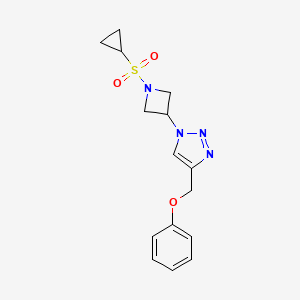
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, commonly known as APDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a derivative of pyrrolidin-1-yl-benzamide and has been synthesized using various methods.
Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Properties
One area of research focuses on compounds structurally related to N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), which is an orally active histone deacetylase inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, blocking cancer cell proliferation and inducing histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. It is orally bioavailable, has significant antitumor activity in vivo, and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Metabolism and Disposition Studies
Another study investigated the metabolism and catabolism of a novel antineoplastic (ID code JS-38), which, while not the exact compound, relates to the pharmacokinetics and metabolic pathways of structurally similar benzamide derivatives. This research provides insights into the acetylation and glucuronidation processes that form metabolic products with unique pharmacologic properties, such as accelerating bone-marrow cell formation (Zhang et al., 2011).
Synthesis and Antiprion Activity
Research on the synthesis of benzamide derivatives and their evaluation as antiprion agents is directly relevant. A new set of benzamide derivatives was synthesized, and their binding affinity for human PrP(C) and inhibition of its conversion into PrP(Sc) were determined in vitro. Moreover, the antiprion activity was assayed by inhibition of PrP(Sc) accumulation in scrapie-infected mouse neuroblastoma cells and scrapie mouse brain cells. The results indicated these benzamide derivatives as attractive lead compounds for the development of potential therapeutic agents against prion disease (Fiorino et al., 2012).
Molecular Docking and Anticancer Evaluation
A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides provided valuable insights into the potential anticancer properties of related benzamide compounds. The synthesized compounds were evaluated against four cancer cell lines, showing moderate to excellent anticancer activity in comparison to etoposide, a reference drug (Ravinaik et al., 2021).
properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)13-2-6-15(7-3-13)20-19(25)14-4-8-16(9-5-14)21-17(23)10-11-18(21)24/h2-9H,10-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZRDSFCXRHJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(5,6-Dimethylpyrimidin-4-YL)piperazin-1-YL]pyridine-2-carbonitrile](/img/structure/B2860065.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea](/img/structure/B2860067.png)

![2-[cyano(phenyl)amino]-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2860070.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2860071.png)


![3-amino-N-(4-methoxy-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2860079.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2860081.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2860086.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide](/img/structure/B2860087.png)
